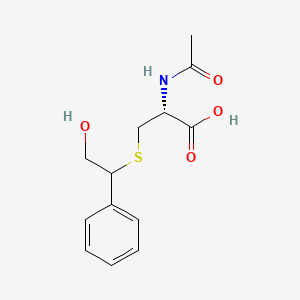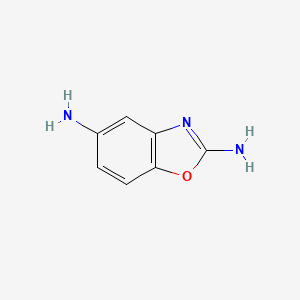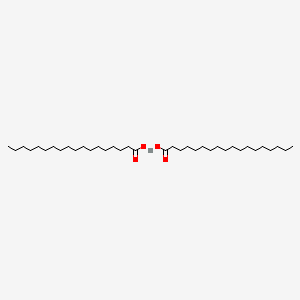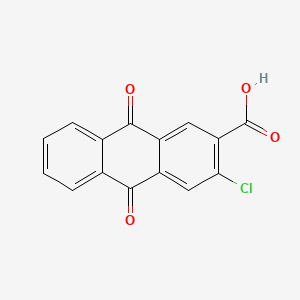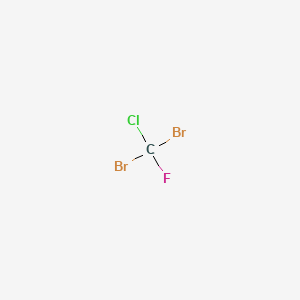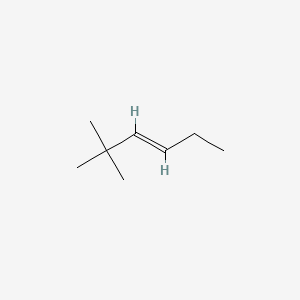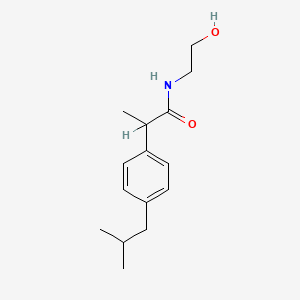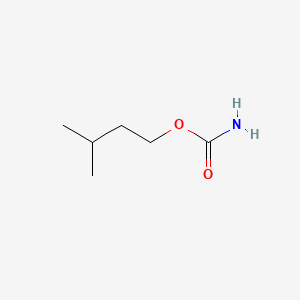
Isoamyl carbamate
Overview
Description
Isoamyl carbamate is a type of organic compound that falls under the category of carbamates . Carbamates are derived from carbamic acid and have the general formula R2NC(O)OR . They are known to play a significant role in modern drug discovery and medicinal chemistry . The molecular formula of Isoamyl carbamate is C6H13NO2 .
Synthesis Analysis
Carbamates, including Isoamyl carbamate, can be synthesized through various methods. One common method involves the treatment of ammonia with carbon dioxide to generate ammonium carbamate . Carbamate esters can also be formed via alcoholysis of carbamoyl chlorides . Another approach involves the formation of carbamates from chloroformates and amines . A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives has been reported .
Molecular Structure Analysis
The structure of carbamates, including Isoamyl carbamate, involves an amide-ester hybrid feature, which generally displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Isoamyl carbamate contains a total of 21 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .
Chemical Reactions Analysis
Carbamates, including Isoamyl carbamate, can undergo various chemical reactions. For instance, in water solutions, the carbamate anion slowly equilibrates with the ammonium NH+ 4 cation and the carbonate CO2− 3 or bicarbonate HCO− 3 anions . The reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs .
Scientific Research Applications
Pesticide Detection and Analysis
- Isoamyl carbamate is studied in the context of carbamate pesticides, which are widely used in agriculture. Researchers have designed sensitive monoclonal antibodies for detecting carbamate pesticides, demonstrating their relevance in pesticide residue analysis (Chen et al., 2021).
- Another study focused on determining airborne carbamates in workplaces, highlighting the importance of monitoring these compounds in occupational health and safety (Li et al., 2004).
Chemical Synthesis and Analysis
- The use of carbamates in drug design and medicinal chemistry is significant. Many derivatives are designed to interact with drug targets through their carbamate moiety, indicating the chemical group’s versatility in pharmaceutical research (Ghosh & Brindisi, 2015).
- Carbamate hydrolase genes play a crucial role in the biodegradation of carbamates in soil, relevant for understanding the environmental impact of these compounds (Rousidou et al., 2017).
- In organic chemistry, isopropyl carbamates are used for producing isoindolinones, showcasing the role of carbamates in synthesizing complex organic compounds (Adachi et al., 2014).
- A method involving heated water extraction followed by liquid chromatography-mass spectrometry has been developed for analyzing carbamate insecticides in various foods, demonstrating the analytical applications of carbamates in food safety (Bogialli et al., 2004).
Environmental and Industrial Applications
- The phototransformation of oxamyl, a N methyl carbamate pesticide, in aqueous solutions indicates the environmental fate of these compounds under light exposure, which is crucial for assessing their environmental impact (Mazellier et al., 2010).
- Isoamyl alcohol, a component of fusel oil, has been evaluated for its potential in reducing exhaust emissions when used as a fuel in spark ignition engines. This study provides insight into sustainable fuel alternatives that incorporate carbamates (Uslu & Çelik, 2020).
Future Directions
Carbamates, including Isoamyl carbamate, have been receiving much attention due to their application in drug design and discovery . Future research will delve into exploring the relationship between microorganisms and active ingredients in carbamate-based products, improving both the quality and functionality of these products . The ultimate goal is to enhance the nutritional value, conditioning function, and overall consumption experience of carbamate-based products .
properties
IUPAC Name |
3-methylbutyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCIOXGQTLVZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969350 | |
| Record name | 3-Methylbutyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoamyl carbamate | |
CAS RN |
543-86-2 | |
| Record name | 1-Butanol, 3-methyl-, 1-carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, isopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



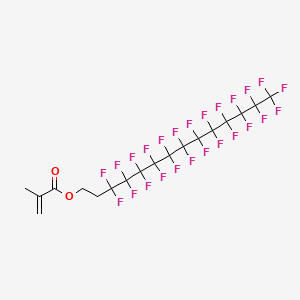
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)
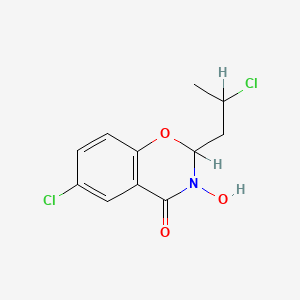
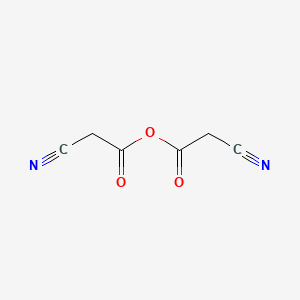
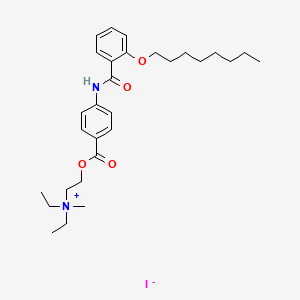
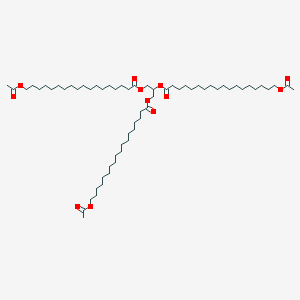
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
